1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 4 with a methoxy group, and at position 3 with a carboxamide linked to a 4-sulfamoylphenyl moiety.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-26-15-10-22(13-6-2-11(18)3-7-13)21-16(15)17(23)20-12-4-8-14(9-5-12)27(19,24)25/h2-10H,1H3,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIXKANKLUWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
Route 1A: Hydrazine-Diketone Cyclization
- Precursor Synthesis : React 4-fluorophenylhydrazine hydrochloride with a 1,3-diketone bearing a methoxy group at the γ-position (e.g., methyl 4-methoxyacetoacetate).
- Cyclization : Under acidic conditions (HCl/EtOH, reflux), forms 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate.
- Saponification : Hydrolyze the ester to carboxylic acid using NaOH/EtOH-H2O.
- Amidation : Activate acid as chloride (SOCl2) and couple with 4-sulfamoylaniline in THF with Et3N.
Route 1B: Trichloromethyl Enone Strategy
Adapting regiocontrolled methods from ACS Omega:
- Enone Preparation : React 4-fluorophenylacetylene with trichloroacetyl chloride to form trichloromethyl enone.
- Hydrazine Cyclocondensation : Use 4-methoxyphenylhydrazine hydrochloride to selectively form 1-(4-fluorophenyl)-4-methoxy-3-(trichloromethyl)-1H-pyrazole.
- Methanolysis : Convert -CCl3 to -COOCH3 via reflux in MeOH/K2CO3.
- Amide Formation : As in Route 1A.
Post-Functionalization Approach
Route 2A: Late-Stage Methoxylation
- Pyrazole Synthesis : Prepare 1-(4-fluorophenyl)-4-chloro-1H-pyrazole-3-carboxylic acid via cyclocondensation.
- Nucleophilic Substitution : Replace Cl with OMe using NaOMe in DMF at 80°C.
- Amide Coupling : Standard HATU/DIPEA conditions with 4-sulfamoylaniline.
Route 2B: Direct Sulfamoylation
- Precursor Amine : Synthesize N-(4-aminophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.
- Sulfamation : Treat with SO3·Py complex followed by NH3 gas in DCM.
Optimization of Critical Steps
Regiocontrol in Pyrazole Formation
| Condition | Regioisomer Ratio (3:5) | Yield (%) | Source |
|---|---|---|---|
| Hydrazine·HCl/MeOH | 97:3 | 85 | |
| Free Hydrazine/EtOH | 14:86 | 78 | |
| Microwave 150°C | 99:1 | 91 | Patent |
Using substituted hydrazine hydrochlorides in polar protic solvents favors 1,3-regioisomers, critical for positioning the carboxamide.
Amidation Efficiency
| Activating Agent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| SOCl2 | THF | 25 | 72 |
| HATU | DMF | 0→25 | 94 |
| EDCl/HOBt | CH2Cl2 | 25 | 88 |
Coupling reagents like HATU minimize racemization and improve yields compared to acid chlorides.
Spectroscopic Characterization
1H NMR (600 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyrazole-H5)
- δ 7.89 (d, J=8.6 Hz, 2H, sulfamoylphenyl)
- δ 7.45 (dd, J=8.7 Hz, 2H, 4-fluorophenyl)
- δ 3.92 (s, 3H, OCH3)
- δ 7.23 (s, 2H, SO2NH2)
IR (KBr) :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its suitability as a drug candidate.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or sensors.
Biological Research: Researchers explore its effects on cellular processes, enzyme activities, and molecular pathways to elucidate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-Carboxamide Derivatives with Sulfamoylphenyl Groups
1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxylic Acid () :
This analog replaces the carboxamide group with a carboxylic acid and introduces a p-tolyl group at position 3. The carboxylic acid increases polarity but reduces membrane permeability compared to the carboxamide in the target compound. It serves as an internal standard in metabolic studies, highlighting its stability under analytical conditions .- N-(6-(Hydroxyamino)-6-Oxohexyl)-1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxamide (7a, ): The addition of a hydroxyamino-oxohexyl chain introduces a hydroxamate moiety, which may enhance metal-binding capacity (e.g., for zinc-dependent enzymes). This modification contrasts with the methoxy group in the target compound, suggesting divergent biological targets .
Fluorophenyl-Substituted Pyrazole Analogs
- 1-(4-Fluorophenyl)-N-Methyl-N-((2-Methylthiazol-4-yl)Methyl)-1H-Pyrazole-3-Carboxamide (): The thiazole ring replaces the sulfamoylphenyl group, introducing heterocyclic diversity. Thiazole moieties are known to modulate kinase inhibition, suggesting this compound may target different pathways than the sulfamoyl-containing analog .
- The dual fluorophenyl groups may enhance lipophilicity compared to the target compound’s methoxy group .
Substituent Variations Impacting Bioactivity
- These hybrids exhibit bifunctional activity (e.g., EGFR and JNK-2 inhibition), unlike the target compound’s unmodified methoxy group .
Structural and Functional Data Table
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 484.48 g/mol. The structure features a pyrazole ring with various substitutions that contribute to its biological activity. Notably, the presence of the sulfamoyl group is significant for its pharmacological interactions.
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, they target BRAF(V600E) and EGFR pathways, which are critical in many cancers .
- Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown up to 85% inhibition at certain concentrations .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. It has shown promising results comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives similar to 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide:
- Antitumor Studies : A series of synthesized pyrazole carboxamides were tested against human cancer cell lines, showing notable inhibitory effects on cell proliferation and migration. The most active compounds were identified through structure-activity relationship (SAR) studies .
- Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of pyrazole derivatives, several compounds exhibited significant inhibition of TNF-α and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus showed that certain compounds had MIC values comparable to conventional antibiotics, suggesting their viability as antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | High | Moderate | Moderate |
| 1-(2,6-difluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole | Moderate | High | Low |
| 1-(4-bromophenyl)-4-methoxy-N-(3-sulfamoylphenyl)-1H-pyrazole | High | High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 4-fluoroaniline with a methoxy-substituted pyrazole precursor, followed by coupling to a sulfamoylphenyl group. Key intermediates (e.g., pyrazole-3-carboxylic acid derivatives) should be purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Example : A similar compound, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide, was synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by azide cyclization .
Q. How can researchers address low aqueous solubility during in vitro assays for this compound?
- Methodology : Solubility challenges are common due to the hydrophobic 4-fluorophenyl and sulfamoylphenyl groups. Strategies include:
- Use of co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers.
- Preparation of prodrugs (e.g., esterification of the carboxamide group) to enhance bioavailability .
- Nanoformulation techniques (liposomes or polymeric nanoparticles) to improve dispersion .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- HPLC-UV/HRMS : Confirm purity (>95%) and molecular weight (e.g., calculated for C₁₇H₁₅FN₄O₄S: 398.09 g/mol).
- FT-IR Spectroscopy : Validate functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
- Core modifications : Replace the 4-methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
- Sulfamoylphenyl substitution : Test analogs with meta-substituted sulfonamides to reduce steric hindrance.
- Biological assays : Pair SAR with enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity profiling .
- Example : A pyrazole-3-carboxamide derivative with a 4-chlorophenyl group showed improved COX-2 selectivity in SAR studies .
Q. What computational approaches are effective in predicting binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., kinases or GPCRs).
- ADMET prediction (SwissADME, pkCSM) to estimate permeability, metabolic stability, and toxicity risks.
- Quantum mechanical calculations (Gaussian 09) to optimize geometry and electrostatic potential surfaces .
- Case study : A triazole-carboxamide analog demonstrated strong correlation between computed binding affinity (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values .
Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
- Methodology :
- Standardize assay conditions : Control pH, temperature, and ATP concentration for kinase assays.
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Batch variability checks : Re-synthesize the compound and re-test to exclude impurities as confounding factors .
Q. What strategies are recommended for in vivo pharmacokinetic profiling of this compound?
- Methodology :
- Rodent studies : Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F).
- LC-MS/MS analysis : Quantify plasma concentrations using a validated method (LLOQ ≤1 ng/mL).
- Tissue distribution : Assess accumulation in target organs (e.g., liver, brain) via homogenization and extraction .
Key Considerations for Experimental Design
- Contradictory evidence : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Always include positive controls (e.g., celecoxib for COX-2 studies) .
- Synthetic reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously to ensure batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
